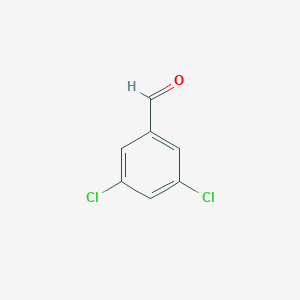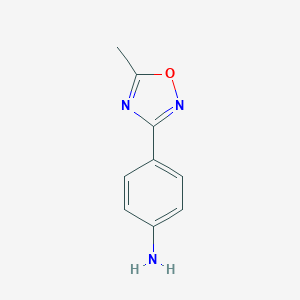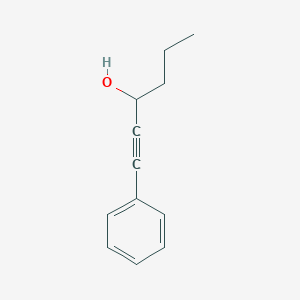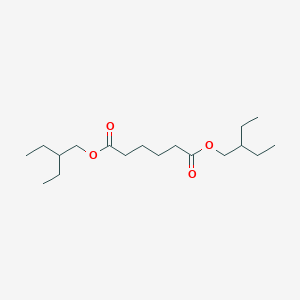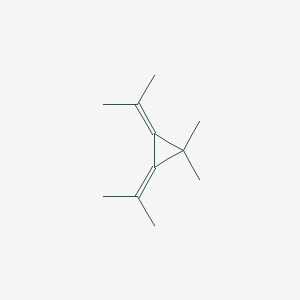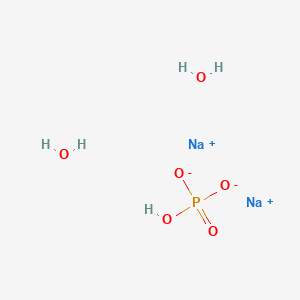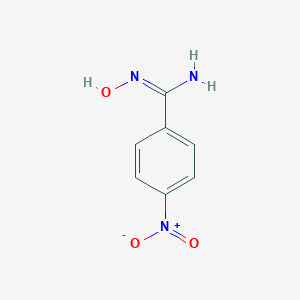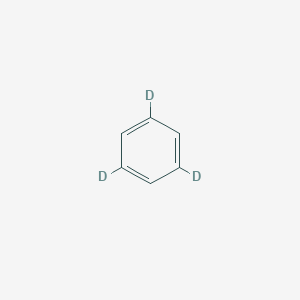
Benceno-1,3,5-d3
Descripción general
Descripción
Benzene-1,3,5-d3, also known as 1,3,5-Trideuteriobenzene, is a derivative of benzene where three of the hydrogen atoms are replaced by deuterium . It has a molecular weight of 81.13 and a linear formula of C6H3D3 .
Molecular Structure Analysis
The molecular structure of Benzene-1,3,5-d3 involves a benzene ring with three deuterium atoms attached. The SMILES string representation is [2H]c1cc([2H])cc([2H])c1 . A paper titled “Experimental and computational diagnosis of the fluxional nature of a benzene-1,3,5-tricarboxamide-based hydrogen-bonded dimer” discusses the structure of a related compound .
Physical And Chemical Properties Analysis
Benzene-1,3,5-d3 is a liquid with a refractive index of 1.499 (lit.) . It has a boiling point of 80 °C (lit.) and a melting point of 5.5 °C (lit.) . The density is 0.908 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Síntesis química
Benceno-1,3,5-d3 se utiliza como intermedio de síntesis . Juega un papel crucial en la síntesis de varios compuestos químicos, contribuyendo al desarrollo de nuevos materiales y productos farmacéuticos.
Análisis ambiental
This compound se utiliza en el análisis ambiental . Se puede utilizar como trazador o estándar interno en estudios ambientales, lo que ayuda a comprender el destino y el transporte del benceno y sus derivados en el medio ambiente.
Proteómica
En proteómica, this compound puede utilizarse como agente de etiquetado . Los átomos de deuterio pueden servir como marcadores, lo que permite a los científicos rastrear el comportamiento de las proteínas en los sistemas biológicos.
Química supramolecular
This compound es un componente clave en el campo de la química supramolecular . Su estructura simple y su amplia accesibilidad, junto con su comportamiento de autoensamblaje supramolecular, lo convierten en un bloque de construcción versátil en aplicaciones que van desde la nanotecnología hasta el procesamiento de polímeros y aplicaciones biomédicas.
Nanotecnología
Como se mencionó anteriormente, el autoensamblaje de this compound en estructuras en forma de varilla unidimensionales de tamaño nanométrico es de gran interés en la nanotecnología . Estas estructuras se pueden utilizar en la fabricación de nano-dispositivos y materiales.
Aplicaciones biomédicas
La naturaleza multivalente de this compound impulsa sus aplicaciones en el campo biomédico . Se puede utilizar en el diseño de sistemas de administración de fármacos, andamios de ingeniería de tejidos y otros dispositivos biomédicos.
Estudios de transporte de huecos
This compound se ha utilizado en estudios relacionados con el transporte de huecos . El efecto de deslocalización del compuesto ayuda en el transporte de huecos, lo cual es crucial para comprender y mejorar el rendimiento de los dispositivos electrónicos.
Contaminantes prioritarios
This compound también se utiliza en el estudio de contaminantes prioritarios . Puede ayudar en la identificación y cuantificación de contaminantes, contribuyendo a los esfuerzos de protección ambiental y salud pública.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzene-1,3,5-d3, also known as 1,3,5-Trideuteriobenzene, is a deuterated derivative of benzene . It is primarily used in studies concerning benzene
Mode of Action
It is known that deuterated compounds are often used as tracers for quantitation during the drug development process . The presence of deuterium (heavy hydrogen) can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Benzene and its derivatives are known to have wide applications in various scientific disciplines, including supramolecular chemistry . They can self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding .
Pharmacokinetics
The presence of deuterium can potentially affect the pharmacokinetic profile of the compound .
Result of Action
It is known that benzene and its derivatives can form supramolecular structures, which have applications in various fields such as nanotechnology, polymer processing, and biomedical applications .
Action Environment
It is worth noting that the compound is a liquid at room temperature with a boiling point of 80°c and a melting point of 55°C .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Benzene-1,3,5-d3 are not well-studied. It is known that benzene and its derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves non-covalent bonds and arrangements between monomers .
Cellular Effects
The cellular effects of Benzene-1,3,5-d3 are not well-documented. Benzene and its derivatives have been shown to have significant effects on cells. For example, benzene has been shown to induce hematotoxicity, characterized by significantly reduced white blood cell counts .
Molecular Mechanism
Benzene and its derivatives are known to be highly clastogenic, producing chromosome aberrations, sister chromatid exchange, and micronuclei .
Temporal Effects in Laboratory Settings
Benzene and its derivatives have been shown to undergo thermally driven liquid-liquid phase separation (LLPS), which could potentially apply to Benzene-1,3,5-d3 .
Dosage Effects in Animal Models
Benzene has been shown to have dose-response relationships in animals, with the nature of benzene metabolism being nonlinear .
Metabolic Pathways
Benzene is metabolized primarily in the liver to a series of phenolic and ring-opened products and their conjugates .
Subcellular Localization
The localization of proteins and other biomolecules within cells is an important aspect of cellular function .
Propiedades
IUPAC Name |
1,3,5-trideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-NHPOFCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583599 | |
| Record name | (1,3,5-~2~H_3_)Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1684-47-5 | |
| Record name | (1,3,5-~2~H_3_)Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1684-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deuterium substitution in benzene, specifically in benzene-1,3,5-d3, impact the molecule's vibrational properties?
A1: Studies using microwave spectroscopy have shown that deuterium substitution in benzene leads to observable changes in the molecule's rotational constants and centrifugal distortion constants when complexed with rare gas atoms. [] This difference arises from the mass difference between hydrogen and deuterium, influencing the vibrational modes of the molecule and its interactions with other molecules.
Q2: Benzene-1,3,5-d3 has been used to study the Jahn-Teller effect in benzene cation radicals. What insights have these studies provided?
A2: Electron Paramagnetic Resonance (EPR) studies on benzene-1,3,5-d3 cation radicals, alongside theoretical calculations, have shown that deuterium substitution affects the Jahn-Teller (J-T) distortion. [] While the ground state remains 2B2g of D2h symmetry regardless of deuteration, the undeuterated C–H bonds preferentially occupy positions with higher spin density in the distorted form. This suggests a relationship between isotopic substitution and the specific distortion pathway of the benzene cation radical.
Q3: What is the significance of studying the hyperfine splittings in the electron spin resonance (ESR) spectrum of benzene-1,3,5-d3 anion radical?
A3: Research indicates that the benzene-1,3,5-d3 anion radical, possessing threefold symmetry, does not exhibit lifting of degeneracy in its ESR spectrum, unlike its mono- or di-deuterated counterparts. [] This observation highlights the importance of symmetry in maintaining degeneracy within the system. Further investigation into the temperature dependence of hyperfine splittings in these radicals contributes to understanding the dynamic Jahn-Teller effect in benzene anions.
Q4: How can researchers separate a mixture containing benzene and its deuterated analogs, including benzene-1,3,5-d3?
A4: Efficient separation of benzene and its deuterated forms, including benzene-1,3,5-d3, can be achieved using techniques like reversed-phase and recycle liquid chromatography with monolithic capillary columns. [] This method, utilizing an alternate pumping-recycle system, allows for high theoretical plate numbers, leading to effective separation even for closely related isotopic isomers.
Q5: Mass spectrometry is a vital tool in analyzing complex mixtures. How has it been applied to study the charge separation of benzene-1,3,5-d3 dications?
A5: Researchers have employed a triple-sector mass spectrometer (BEQQ) to successfully resolve overlapping ion kinetic energy peaks originating from the charge separation of benzene-1,3,5-d3 dications. [] This technique allows for a detailed analysis of the charge separation process and calculation of kinetic energy releases, providing valuable information about the dication's fragmentation pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




